molecular formula C9H10INO2 B556541 4-Iodo-d-phenylalanine CAS No. 62561-75-5

4-Iodo-d-phenylalanine

Cat. No.: B556541
CAS No.: 62561-75-5
M. Wt: 291.09 g/mol
InChI Key: PZNQZSRPDOEBMS-MRVPVSSYSA-N
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Description

4-Iodo-D-phenylalanine is an organic compound belonging to the class of phenylalanine derivatives. It is characterized by the presence of an iodine atom at the para position of the benzene ring attached to the phenylalanine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-D-phenylalanine typically involves the iodination of D-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where D-phenylalanine is treated with iodine and an oxidizing agent such as sodium iodide in the presence of an acid catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar iodination techniques. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-D-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products like azido-phenylalanine or cyano-phenylalanine can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Deiodinated phenylalanine.

Scientific Research Applications

4-Iodo-D-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Incorporated into proteins to study protein structure and function through site-specific incorporation techniques.

    Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging and targeted radiotherapy.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Comparison with Similar Compounds

    4-Iodo-L-phenylalanine: The L-enantiomer of 4-Iodo-D-phenylalanine, which has similar chemical properties but different biological activity due to its stereochemistry.

    4-Bromo-D-phenylalanine: A bromine-substituted analog with similar reactivity but different electronic properties.

    4-Chloro-D-phenylalanine: A chlorine-substituted analog with distinct reactivity and applications

Uniqueness: this compound is unique due to the presence of the iodine atom, which provides specific reactivity and the ability to undergo radiolabeling. Its D-enantiomeric form also distinguishes it from the L-enantiomer, leading to different interactions in biological systems .

Properties

IUPAC Name

(2R)-2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62561-75-5
Record name 4-Iodo-D-phenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 62561-75-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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